

# Application Notes: In Vivo Imaging of Granulysin-Expressing Cells

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## Compound of Interest

Compound Name: *Granulosin*

Cat. No.: *B1250205*

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## Introduction

Granulysin (GNLY) is a potent cytotoxic and pro-inflammatory molecule expressed by activated human cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] It is stored in cytotoxic granules alongside perforin and granzymes and plays a critical role in immune-mediated clearance of tumor cells and pathogens.[1][2] Monitoring the location and functional activity of these granulysin-expressing cells in vivo is crucial for evaluating the efficacy of immunotherapies, understanding disease progression, and developing novel therapeutic strategies.

While direct imaging of granulysin itself is not a widely established method, its co-localization and co-secretion with granzymes, particularly Granzyme B (GzmB), provides a powerful surrogate for tracking the activity of these key immune effector cells.[1] Granzyme B is a serine protease that, once delivered into a target cell, initiates apoptosis.[3] A variety of imaging agents that are activated by GzmB's enzymatic activity have been developed, enabling non-invasive, real-time visualization of CTL and NK cell-mediated killing.[3][4][5]

This document provides detailed application notes and protocols for the in vivo imaging of Granzyme B activity as a reliable biomarker for the function of granulysin-expressing cells. The

methods described herein are applicable to preclinical cancer immunotherapy research and drug development.

### Principle of the Method

The primary strategy for imaging the function of granzysin-expressing cells is to detect the enzymatic activity of co-released Granzyme B in the tumor microenvironment. This is achieved using activatable imaging probes. These probes consist of three key components:

- A specific peptide substrate for Granzyme B (e.g., IEFD).[4][6]
- A reporter molecule (e.g., a radionuclide for PET, a luciferin for bioluminescence, or a fluorophore for fluorescence).
- A linker molecule that connects the substrate and the reporter, keeping the reporter in an inactive or "caged" state.

When CTLs or NK cells engage a target tumor cell, they release the contents of their cytotoxic granules. The secreted Granzyme B cleaves the peptide substrate on the imaging probe, releasing the reporter molecule from its caged state. This activation leads to a detectable signal (light, radiation) specifically at the site of immune-mediated cell killing, which can be quantified using non-invasive imaging systems.

## Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using Granzyme B-targeted imaging probes to assess the activity of cytotoxic immune cells.

Table 1: Comparison of In Vivo Imaging Probes for Granzyme B Activity

Probe Name	Imaging Modality	Target	Animal Model	Key Quantitative Finding	Reference(s)
68Ga-NOTA-GZP	PET	Murine Granzyme B	CT26 Colorectal Cancer	Responders to immunotherapy showed significantly higher tumor uptake than non-responders before tumor volume divergence. TBR correlated with Western blot GzmB expression ( $R^2 = 0.71$ ).	[3]
[18F]AIF-mNOTA-GZP	PET	Murine Granzyme B	CT26 & MC38 Colon Cancer	PET imaging successfully stratified responders and non-responders to combined chemo- and immunotherapy. Tumor uptake associated with GZB+ CD8+ T cells	[7][8]

and GZB+  
NK cells.

Displayed  
4.2-fold  
improved  
binding  
affinity and  
2.1-fold  
higher tumor  
uptake  
compared to  
previous  
generation  
tracers.  
Successfully  
monitored  
both T cell  
and NK cell-  
mediated  
killing.

18F-G1

PET

Human/Murine  
Granzyme  
B

MC38 Colon  
Cancer

[9]

Bioluminescence  
signal  
correlated  
with the  
population of  
PD-1 and  
Granzyme B-  
expressing  
CD8+ T cells  
in tumors.  
Allowed for  
real-time,  
longitudinal  
imaging.

GBLI-2

Bioluminescence

Murine  
Granzyme B

CT26  
Colorectal  
Cancer

[4][6][10]

Chemiluminescent  
Probe 1

Chemiluminescence

Human  
Granzyme B

Breast  
Cancer

Successfully  
visualized

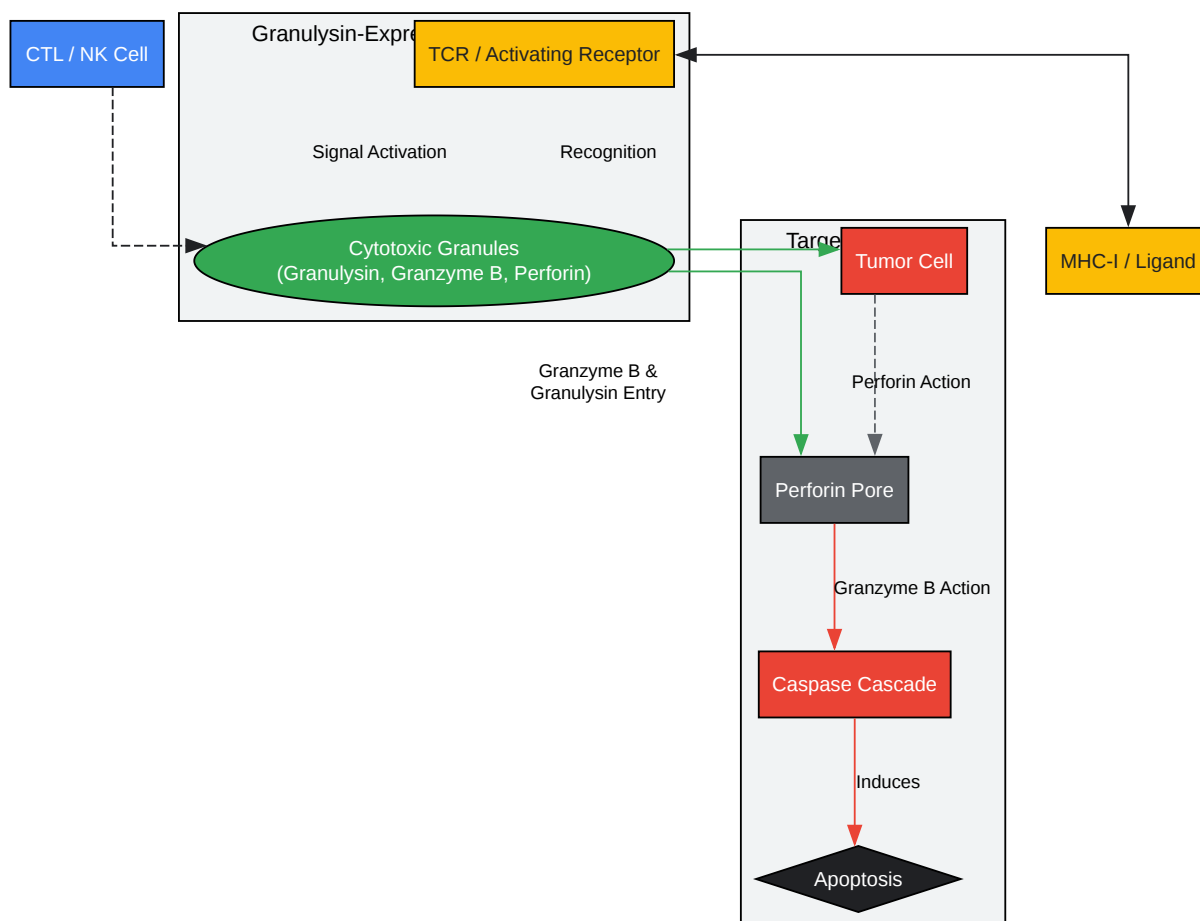
[5]

Xenograft tumors recognized by adoptively transferred NK cells in a preclinical mouse model with high signal-to-noise ratios.

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## Visual Schematics and Workflows

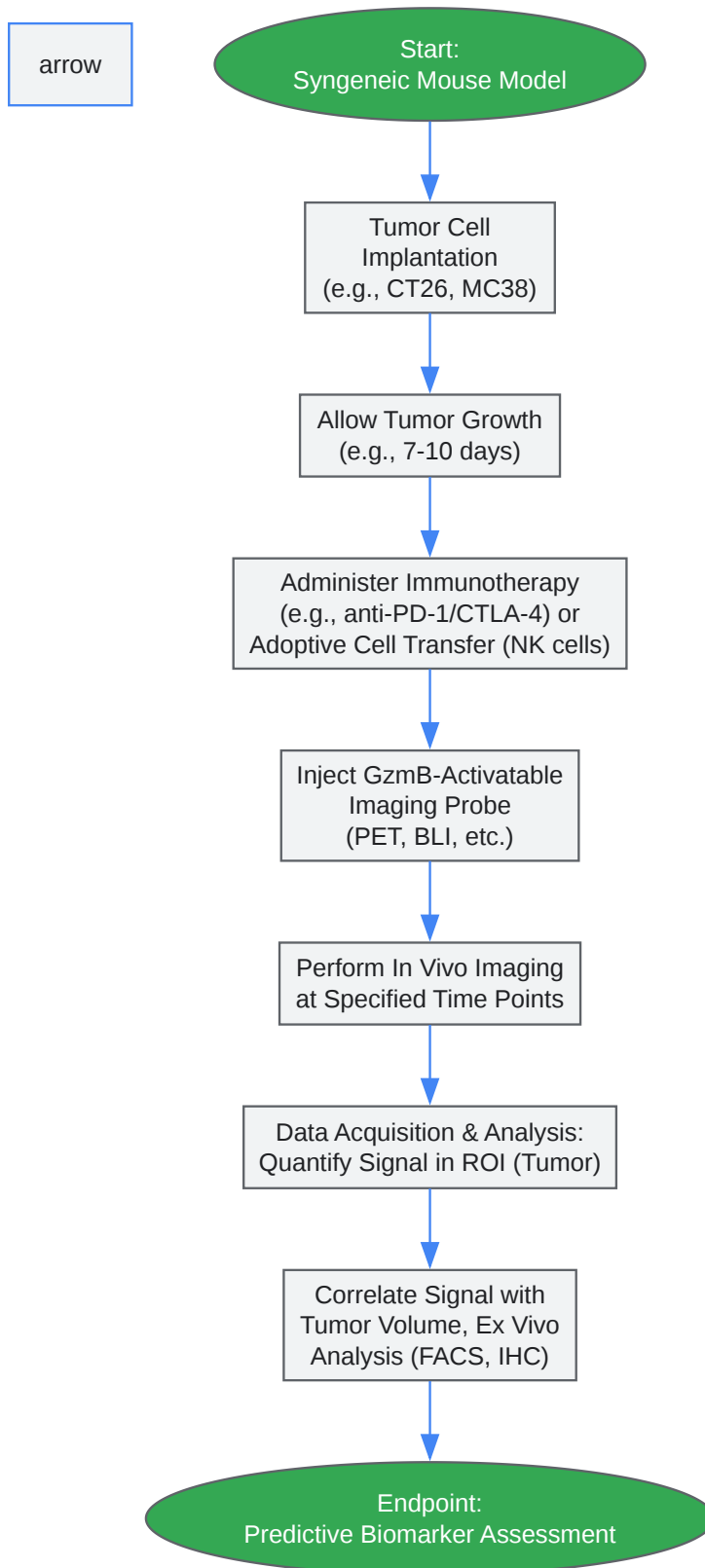
Diagram 1: Cytotoxic Effector Cell Signaling Pathway



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Caption: CTL/NK cell recognizes a tumor cell, leading to the release of cytotoxic granules.

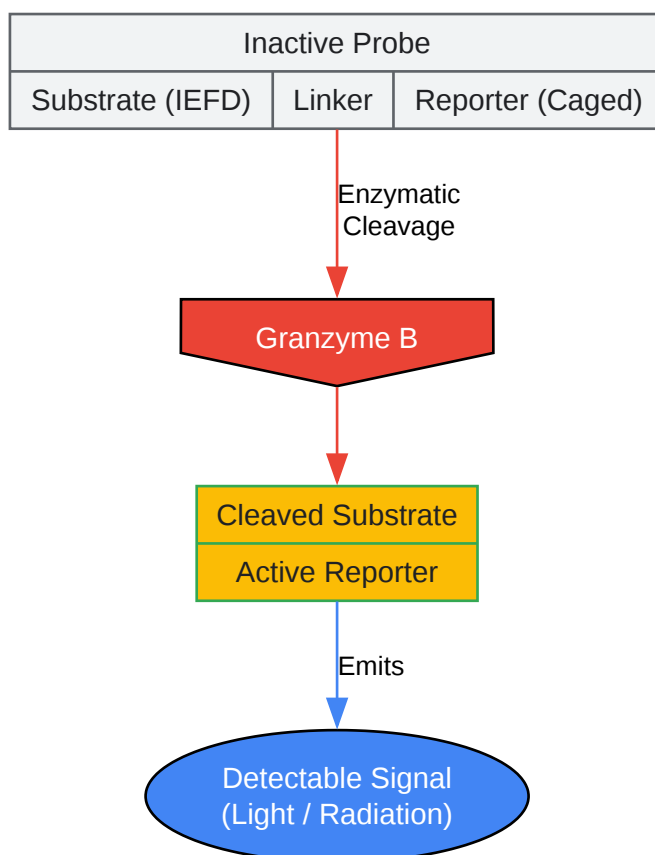
Diagram 2: General Experimental Workflow



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Caption: Standard workflow for imaging cytotoxic cell activity in preclinical tumor models.

Diagram 3: Activatable Probe Mechanism



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